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molecular formula C11H18ClN B8687298 trimethyl-[(4-methylphenyl)methyl]azanium;chloride CAS No. 4519-36-2

trimethyl-[(4-methylphenyl)methyl]azanium;chloride

Cat. No. B8687298
M. Wt: 199.72 g/mol
InChI Key: PMDRJZUQYMFWSP-UHFFFAOYSA-M
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Patent
US06762197B2

Procedure details

A mixture of 3.0 g (14.8 mmol) of 4-phenylbenzyl chloride, 10 ml of toluene and 5.6 ml (26.6 mmol) of a 30 wt % trimethylamine aqueous solution was stirred for 3.7 hours at 60° C. The reaction solution was separated, and the resulted aqueous layer was washed with t-butyl methyl ether. The aqueous layer was filtrated through celite, and the filtrate was concentrated to obtain 4.07 g of (4-methylbenzyl)-trimethylammonium chloride having a melting point of 204.8° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([CH2:11][Cl:12])=[CH:9][CH:8]=2)C=CC=CC=1.[CH3:15][N:16]([CH3:18])[CH3:17]>C1(C)C=CC=CC=1>[Cl-:12].[CH3:1][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N+:16]([CH3:18])([CH3:17])[CH3:15])=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(CCl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 3.7 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was separated
WASH
Type
WASH
Details
the resulted aqueous layer was washed with t-butyl methyl ether
FILTRATION
Type
FILTRATION
Details
The aqueous layer was filtrated through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3.7 h
Name
Type
product
Smiles
[Cl-].CC1=CC=C(C[N+](C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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